N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring and a phenolic group. The molecular formula for this compound is , and it possesses a molecular weight of approximately 315.4 g/mol. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug development .
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide falls under the category of amides, specifically acetamides, which are derivatives of acetic acid where one or more hydrogen atoms have been replaced by an organic group. Its classification as a heterocyclic compound is significant due to the presence of the imidazole ring, which contributes to its chemical reactivity and biological properties .
The synthesis of N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or not fully disclosed in literature but are crucial for optimizing yields and purity.
The molecular structure of N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide can be represented using various structural formulas:
InChI=1S/C18H25N3O2/c1-15-13-17(7-8-18(15)20-16(2)22)23-12-6-4-3-5-10-21-11-9-19-14-21/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,20,22)
This indicates the connectivity of atoms within the molecule, highlighting the presence of the imidazole ring and ether linkage.
Property | Value |
---|---|
CAS Number | 88137-96-6 |
Molecular Formula | C18H25N3O2 |
Molecular Weight | 315.4 g/mol |
IUPAC Name | N-[4-(6-imidazol-1-ylhexoxy)-2-methylphenyl]acetamide |
Canonical SMILES | CC1=C(C=CC(=C1)OCCCCCCN2C=CN=C2)NC(=O)C |
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide can participate in various chemical reactions typical of amides and phenolic compounds:
These reactions are essential for understanding the reactivity profile of the compound in synthetic applications.
The mechanism of action for N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. These interactions may modulate signaling pathways relevant to various biological processes, making it a candidate for further pharmacological studies .
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide typically exhibits:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents; limited solubility in water |
Stability | Stable under standard laboratory conditions; sensitive to extreme pH |
These properties are crucial for its handling and application in laboratory settings.
N-(4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylphenyl)acetamide has several potential applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: